molecular formula C11H12BrFO2 B2812840 Ethyl 2-bromo-3-(4-fluorophenyl)propanoate CAS No. 448216-77-1

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate

Cat. No. B2812840
M. Wt: 275.117
InChI Key: QLVWDFCNACXBIB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is a chemical compound with the CAS Number: 448216-77-1. It has a molecular weight of 275.12 . The IUPAC name for this compound is ethyl 2-bromo-3-(4-fluorophenyl)propanoate .


Molecular Structure Analysis

The Inchi Code for Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is 1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-bromo-3-(4-fluorophenyl)propanoate include a molecular weight of 275.12 .

Scientific Research Applications

Electroreductive Cyclization

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has been studied for its application in electroreductive cyclization. The electrocatalytic reduction of this compound, using nickel-based catalysts at carbon cathodes in dimethylformamide, leads to the formation of cyclized products. This process demonstrates the compound's potential in synthetic organic chemistry for generating cyclic compounds under controlled conditions (Esteves et al., 2005).

Copolymerization with Styrene

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has been used in the synthesis of novel trisubstituted ethylenes, which were then copolymerized with styrene. These studies highlight its utility in polymer science, particularly in the development of new copolymers with unique properties (Kharas et al., 2016).

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of various chemical entities. Its reactivity and structural characteristics make it a valuable precursor for synthesizing diverse organic compounds with potential applications in medicinal chemistry and materials science (Sapnakumari et al., 2014).

Antibacterial Activity Studies

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has been involved in the synthesis of compounds with potential antibacterial properties. Research in this area explores its role in creating new molecules that could contribute to the development of novel antimicrobial agents (Цялковский et al., 2005).

Electrosynthesis Applications

Studies have explored the electrosynthesis of various compounds using ethyl 2-bromo-3-(4-fluorophenyl)propanoate as a starting material. These investigations underscore its significance in electrochemical synthesis processes, which are crucial in modern synthetic methodologies (Esteves et al., 2003).

properties

IUPAC Name

ethyl 2-bromo-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVWDFCNACXBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate

Citations

For This Compound
2
Citations
NT Pokhodylo, RL Martyak, MP Rogovyk… - Russian Journal of …, 2021 - Springer
3-Aryl-2-bromopropanoic acid esters reacted with o-phenylenediamine, 2-sulfanylaniline, and L-cysteine to give quinoxaline, 1,4-thiazine, and thiomorpholine derivatives, respectively, …
Number of citations: 1 link.springer.com
RT Davison - 2022 - search.proquest.com
Hydrofunctionalization, which is defined as the addition of a hydrogen atom and another fragment to a degree of unsaturation, is an attractive method for transforming unsaturated …
Number of citations: 2 search.proquest.com

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